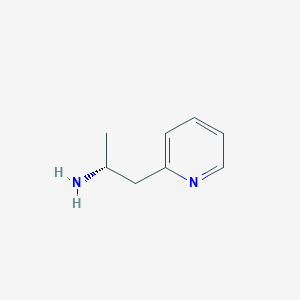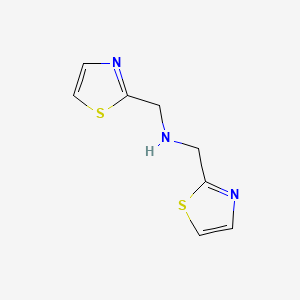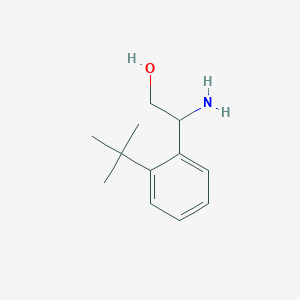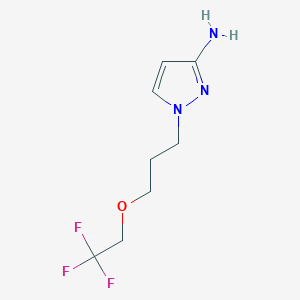![molecular formula C9H15N3 B13529685 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole](/img/structure/B13529685.png)
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole typically involves the construction of the imidazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 1-methylimidazole with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts
Mecanismo De Acción
The mechanism of action of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-pyrazole: This compound has a pyrazole ring instead of an imidazole ring and may exhibit different chemical and biological properties.
1-methyl-5-(3-pyridinyl)-2-pyrrolidinone: This compound features a pyridinyl group and a pyrrolidinone ring, offering a different set of reactivity and applications.
Uniqueness
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is unique due to its specific combination of the imidazole and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
1-methyl-5-(pyrrolidin-3-ylmethyl)imidazole |
InChI |
InChI=1S/C9H15N3/c1-12-7-11-6-9(12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3 |
Clave InChI |
COIPSIGBENXWIV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1CC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)




aminedihydrochloride](/img/structure/B13529639.png)

![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)




